![molecular formula C17H17F2N3O2 B2402813 (3,4-Difluorophenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone CAS No. 1796969-11-3](/img/structure/B2402813.png)
(3,4-Difluorophenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone
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Overview
Description
(3,4-Difluorophenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone is a synthetic organic compound that features a complex molecular structure. This compound is characterized by the presence of a difluorophenyl group, a piperidine ring, and a pyridazine moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Difluorophenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the Pyridazine Moiety: The pyridazine group can be introduced via nucleophilic substitution reactions.
Attachment of the Difluorophenyl Group: The difluorophenyl group can be attached using coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the pyridazine moiety.
Reduction: Reduction reactions could be used to modify the functional groups attached to the core structure.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce or modify substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, (3,4-Difluorophenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone might be studied for its potential interactions with biological macromolecules such as proteins or nucleic acids.
Medicine
Medicinally, compounds with similar structures are often investigated for their pharmacological properties, including potential use as therapeutic agents for various diseases.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (3,4-Difluorophenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- Examples include (3,4-Difluorophenyl)(4-((6-chloropyridazin-3-yl)oxy)piperidin-1-yl)methanone and (3,4-Difluorophenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone .
(3,4-Difluorophenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone: can be compared with other compounds containing difluorophenyl, piperidine, or pyridazine groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
(3,4-Difluorophenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone is a synthetic organic compound notable for its complex molecular structure, which includes a difluorophenyl group, a piperidine ring, and a pyridazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of therapeutic applications.
The compound's IUPAC name is (3,4-difluorophenyl)-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone. Its chemical structure is characterized by the following attributes:
Property | Value |
---|---|
Molecular Formula | C17H17F2N3O2 |
Molecular Weight | 335.34 g/mol |
CAS Number | 1796969-11-3 |
InChI Key | BJYGEMUPLVCTLN-UHFFFAOYSA-N |
The biological activity of this compound is hypothesized to involve interactions with various biological macromolecules, including proteins and nucleic acids. The specific mechanism may vary depending on the target, potentially modulating enzyme activity or receptor interactions. Further biochemical studies are necessary to elucidate these pathways.
Biological Activity
Research indicates that compounds with similar structures often exhibit significant pharmacological properties. For example:
- Anticancer Activity : Some derivatives of related piperidine compounds have shown efficacy in inhibiting cancer cell proliferation by modulating estrogen receptor activity, suggesting that this compound could have similar effects .
- Neuropharmacological Effects : Compounds featuring piperidine and pyridazine moieties have been investigated for their potential in treating neurological disorders due to their ability to interact with neurotransmitter systems .
Case Studies
Several studies have explored the biological implications of similar compounds:
- Study on Antitumor Properties : A study demonstrated that a related compound significantly reduced tumor growth in xenograft models by targeting specific signaling pathways associated with cancer progression .
- Neuroprotective Effects : Another investigation found that piperidine derivatives exhibited neuroprotective effects in animal models of neurodegeneration, indicating potential for treating conditions like Alzheimer's disease .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with structurally similar compounds:
Compound Name | Biological Activity |
---|---|
(3,4-Difluorophenyl)(4-(6-chloropyridazin-3-yl)oxy)piperidin-1-yl)methanone | Anticancer properties |
(3,4-Difluorophenyl)(4-(6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone | Neuropharmacological effects |
Properties
IUPAC Name |
(3,4-difluorophenyl)-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O2/c1-11-2-5-16(21-20-11)24-13-6-8-22(9-7-13)17(23)12-3-4-14(18)15(19)10-12/h2-5,10,13H,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYGEMUPLVCTLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=CC(=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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